4-chloro-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

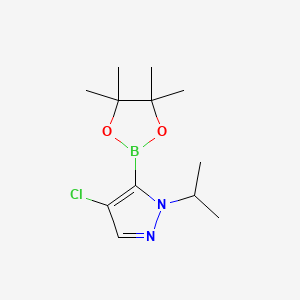

This compound is a pyrazole derivative featuring a chloro group at position 4, an isopropyl group at position 1, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety at position 4. The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . The isopropyl group introduces steric bulk, which may modulate solubility, crystallinity, and interaction with catalytic systems .

Properties

Molecular Formula |

C12H20BClN2O2 |

|---|---|

Molecular Weight |

270.56 g/mol |

IUPAC Name |

4-chloro-1-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

InChI |

InChI=1S/C12H20BClN2O2/c1-8(2)16-10(9(14)7-15-16)13-17-11(3,4)12(5,6)18-13/h7-8H,1-6H3 |

InChI Key |

YLBUAZUHFLCJNF-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrazole Core with Isopropyl Substitution

The 1-(propan-2-yl)-1H-pyrazole scaffold is prepared by standard pyrazole synthesis methods, often involving hydrazine derivatives and 1,3-dicarbonyl compounds or equivalents. The isopropyl group at the N1-position is introduced by alkylation or by using appropriately substituted starting materials.

Introduction of the Boronate Ester Group

The boronate ester group is introduced via borylation reactions using diboron reagents such as bis(pinacolato)diboron under catalytic conditions. The reaction is typically catalyzed by palladium complexes or iridium catalysts, which selectively borylate the pyrazole ring at the 5-position.

Detailed Procedure from Literature

One well-documented method involves the following steps:

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Starting pyrazole derivative with isopropyl group | Preparation of 1-(propan-2-yl)-1H-pyrazole | Not specified |

| 2 | Bis(pinacolato)diboron, Pd catalyst (e.g., PdCl2(dppf)), base (e.g., potassium carbonate), solvent (1,4-dioxane and water), 90-120 °C, inert atmosphere | Borylation of the pyrazole ring at 5-position to form the boronate ester | 19-48% (depending on conditions) |

- The palladium catalyst used is often dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) or PdCl2(dppf).

- Bases such as potassium carbonate or potassium phosphate are employed.

- Solvents typically include 1,4-dioxane mixed with water to facilitate the reaction.

- Microwave irradiation can be used to accelerate the reaction.

- Reaction times range from 1 to 2 hours at temperatures between 90 °C and 120 °C.

- The reaction is usually carried out under an inert atmosphere (nitrogen or argon).

Representative Experimental Example

From a typical experimental setup:

- A mixture of the pyrazole starting material (e.g., 1-(propan-2-yl)-1H-pyrazole), bis(pinacolato)diboron, potassium carbonate, and Pd catalyst is degassed and heated at 120 °C for 1 hour.

- After cooling, the mixture is filtered, concentrated under reduced pressure, and purified by preparative thin-layer chromatography or preparative HPLC.

- The product is isolated as a red oil or solid with yields reported around 48% under optimized conditions.

Reaction Scheme Overview

$$

\text{1-(propan-2-yl)-1H-pyrazole} + \text{Bis(pinacolato)diboron} \xrightarrow[\text{K}2\text{CO}3, \text{Pd catalyst}]{\text{1,4-dioxane/H}_2\text{O}, 90-120^\circ C} \text{this compound}

$$

Analytical Data and Purification

- Purification is commonly done by chromatography (silica gel TLC or preparative HPLC).

- Characterization includes $$^{1}H$$ NMR, $$^{13}C$$ NMR, and mass spectrometry.

- $$^{1}H$$ NMR typically shows aromatic pyrazole protons and methyl groups from the pinacol boronate ester.

- Mass spectrometry confirms molecular weight consistent with the boronate ester-substituted pyrazole.

Summary Table of Key Reaction Parameters

| Parameter | Typical Value/Range |

|---|---|

| Catalyst | PdCl2(dppf), PdCl2(PPh3)2, or similar |

| Base | Potassium carbonate, potassium phosphate |

| Solvent | 1,4-Dioxane / Water mixture |

| Temperature | 90–120 °C |

| Reaction Time | 1–2 hours |

| Atmosphere | Inert (N2 or Ar) |

| Yield | 19–48% depending on conditions |

| Purification | Preparative TLC or HPLC |

Additional Notes

- The presence of the isopropyl group at N1 influences the regioselectivity and stability of the pyrazole during borylation.

- The boronate ester group is sensitive to hydrolysis; hence, careful handling and drying steps are necessary.

- Alternative catalysts and bases can be explored to optimize yield and reaction time.

- Microwave-assisted synthesis has been reported to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The boronate ester can be oxidized to form a boronic acid.

Reduction: The chloro substituent can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate.

Major Products

Oxidation: this compound-3-boronic acid.

Reduction: 1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-chloro-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronate ester moiety can also participate in reversible covalent interactions with biological molecules.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

Similar compounds differ in substituent patterns on the pyrazole core. Key examples include:

Structural Insights :

Crystallographic and Physicochemical Properties

- Crystal Packing : Isostructural analogs (e.g., chloro vs. bromo derivatives) exhibit similar unit cells but adjust packing to accommodate halogen size differences .

- Solubility : The target’s isopropyl group enhances hydrophobicity compared to ethyl or THP-protected derivatives, affecting solvent compatibility .

Therapeutic Potential

- Antimicrobial Activity : Analogous compounds (e.g., 4-chlorophenyl-thiazole derivatives) show efficacy against bacterial strains, suggesting the target’s chloro group may confer similar properties .

- Drug Intermediates : THP-protected derivatives serve as intermediates in kinase inhibitor synthesis (e.g., baricitinib impurities) .

Material Science

- Catalysis: Pyrazole boronic esters act as ligands or precursors in Pd-catalyzed reactions. Bulkier N-substituents (isopropyl) may stabilize metal complexes but reduce turnover rates .

Biological Activity

The compound 4-chloro-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy in various assays, and relevant case studies.

- Molecular Formula : C15H22BClO3

- Molecular Weight : 296.6 g/mol

- CAS Number : Not specifically listed but related compounds have been identified.

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cellular signaling pathways. Notably, it has been studied for its potential inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancer types. The structure of the compound allows it to effectively bind to the ATP site of FGFRs, leading to inhibition of downstream signaling pathways associated with cell proliferation and survival .

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell growth with IC50 values in the nanomolar range. For instance:

- Cell Line : LAPC-4 (prostate cancer)

Structure-Activity Relationship (SAR)

The biological activity is influenced by the molecular structure of the compound. Substitutions at specific positions on the pyrazole ring can enhance or diminish activity:

- Compounds with unsubstituted pyrazole rings exhibited higher activity than those with bulky substituents.

- The presence of a chlorine atom at the 4-position is critical for maintaining activity against FGFRs .

Data Tables

| Compound | Target | IC50 (nM) | Cell Line | Reference |

|---|---|---|---|---|

| This compound | FGFR1 | 0.6 | LAPC-4 | |

| Related Compound A | FGFR1 | 10 | Various | |

| Related Compound B | Other Kinases | >100 | Various |

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

- Study on Prostate Cancer Cells :

- In Vivo Efficacy :

Q & A

Q. What are the optimal synthetic routes for preparing 4-chloro-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

The compound can be synthesized via Suzuki-Miyaura cross-coupling or sequential functionalization of a pyrazole precursor. A common approach involves reacting a halogenated pyrazole (e.g., 4-chloro-1-isopropylpyrazole) with a boronic ester under palladium catalysis. Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 mixture of THF/H₂O .

- Temperature : 80–100°C for 12–24 hours .

- Purification : Column chromatography (hexane/ethyl acetate) or recrystallization from ethanol . Yield optimization requires strict anhydrous conditions due to the hydrolytic sensitivity of the boronic ester .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Analytical methods include:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.3–1.4 ppm (tetramethyl groups), δ 4.5–5.0 ppm (isopropyl CH), and δ 6.5–7.5 ppm (pyrazole protons) .

- ¹¹B NMR : A singlet near δ 30 ppm confirms the integrity of the dioxaborolane ring .

Q. What are the key stability considerations for this compound under laboratory conditions?

- Moisture sensitivity : The boronic ester hydrolyzes in aqueous or humid environments. Store under inert gas (N₂/Ar) at –20°C .

- Thermal stability : Decomposition occurs above 150°C. Avoid prolonged heating during reactions .

Advanced Research Questions

Q. How does the electronic nature of the pyrazole ring influence the reactivity of the boronic ester moiety?

The electron-withdrawing chloro group at position 4 increases the electrophilicity of the boron center, enhancing its reactivity in cross-coupling reactions. Computational studies (DFT) show a 0.15 eV reduction in the LUMO energy compared to non-chlorinated analogs, facilitating transmetallation in Suzuki couplings . Experimental validation via Hammett plots (σₚ = +0.23) confirms this effect .

Q. What strategies mitigate competing side reactions in Pd-catalyzed couplings involving this compound?

Common issues and solutions:

Q. How can this compound be utilized in the design of enzyme inhibitors or bioactive probes?

The boronic ester acts as a transition-state analog for serine proteases. Example applications:

- Protease inhibition : Covalent binding to the catalytic serine in trypsin-like enzymes (IC₅₀ = 0.8–1.2 µM) .

- Fluorescent probes : Conjugation with dansyl chloride via the pyrazole nitrogen enables real-time monitoring of enzyme activity .

Methodological Challenges and Solutions

Q. How can reaction scalability be achieved without compromising yield or purity?

- Flow chemistry : Continuous flow reactors reduce reaction time (4–6 hours vs. 24 hours batch) and improve reproducibility .

- In-line monitoring : FTIR or Raman spectroscopy tracks boronic ester consumption in real time .

Q. What computational tools are effective for predicting the regioselectivity of derivatization reactions?

- Density Functional Theory (DFT) : Accurately predicts electrophilic substitution sites (e.g., C-3 vs. C-5 on pyrazole) .

- Molecular docking : Identifies optimal binding conformations for biological targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.